REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8].[OH2:9]>>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]([OH:9])=[O:1]
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Name
|
|
Quantity
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45 mmol
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Type
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reactant
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Smiles
|
OCCCCCC=O
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Name
|
|
Quantity
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45 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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90 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The resulting solution was charged to the Parr autoclave
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Type
|
TEMPERATURE
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Details
|
heated to 120° C
|
Type
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CUSTOM
|
Details
|
Samples were taken every 30 minutes throughout the reaction
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
reaction conversion
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |